2-[(E)-{[4-(4-chlorophenyl)piperazin-1-yl]imino}methyl]-6-ethoxyphenol
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Overview
Description
2-((4-(4-CHLORO-PHENYL)-PIPERAZIN-1-YLIMINO)-METHYL)-6-ETHOXY-PHENOL is a complex organic compound that features a piperazine ring substituted with a 4-chlorophenyl group and an ethoxyphenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(4-CHLORO-PHENYL)-PIPERAZIN-1-YLIMINO)-METHYL)-6-ETHOXY-PHENOL typically involves the reaction of 4-chlorophenylpiperazine with an appropriate aldehyde or ketone to form the imine linkage. The reaction conditions often include the use of solvents like methanol or ethanol and may require a catalyst to facilitate the imine formation .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include continuous flow reactors and automated synthesis systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic and piperazine moieties.
Reduction: Reduction reactions can target the imine linkage, converting it back to the corresponding amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom on the phenyl ring.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate .
Biology
In biological research, derivatives of this compound are studied for their potential pharmacological activities, including antimicrobial and anticancer properties .
Medicine
In medicinal chemistry, this compound and its derivatives are explored for their potential as therapeutic agents. The piperazine moiety is a common feature in many drugs, contributing to their bioactivity .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings .
Mechanism of Action
The mechanism of action of 2-((4-(4-CHLORO-PHENYL)-PIPERAZIN-1-YLIMINO)-METHYL)-6-ETHOXY-PHENOL involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors in the body, modulating their activity. The phenolic group can participate in hydrogen bonding and other interactions, influencing the compound’s overall bioactivity .
Comparison with Similar Compounds
Similar Compounds
4-(4-CHLORO-PHENYL)-PIPERAZINE: Shares the piperazine and chlorophenyl moieties but lacks the imine and ethoxyphenol groups.
6-ETHOXY-PHENOL: Contains the ethoxyphenol moiety but lacks the piperazine and chlorophenyl groups.
Uniqueness
The combination of the piperazine, chlorophenyl, and ethoxyphenol groups in 2-((4-(4-CHLORO-PHENYL)-PIPERAZIN-1-YLIMINO)-METHYL)-6-ETHOXY-PHENOL makes it unique. This structure allows for diverse chemical reactivity and potential biological activity, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C19H22ClN3O2 |
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Molecular Weight |
359.8 g/mol |
IUPAC Name |
2-[(E)-[4-(4-chlorophenyl)piperazin-1-yl]iminomethyl]-6-ethoxyphenol |
InChI |
InChI=1S/C19H22ClN3O2/c1-2-25-18-5-3-4-15(19(18)24)14-21-23-12-10-22(11-13-23)17-8-6-16(20)7-9-17/h3-9,14,24H,2,10-13H2,1H3/b21-14+ |
InChI Key |
YMCJITJIFZEYKQ-KGENOOAVSA-N |
Isomeric SMILES |
CCOC1=CC=CC(=C1O)/C=N/N2CCN(CC2)C3=CC=C(C=C3)Cl |
Canonical SMILES |
CCOC1=CC=CC(=C1O)C=NN2CCN(CC2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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